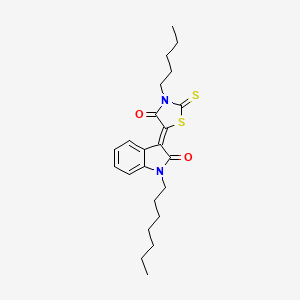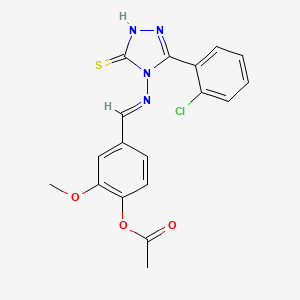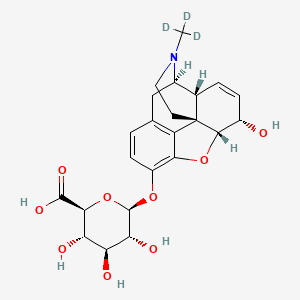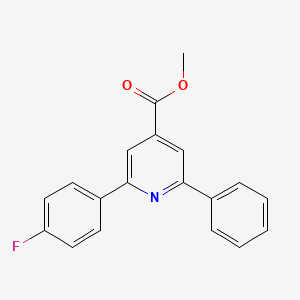
4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of Functional Groups: The hydroxy, oxo, and carbohydrazide groups are introduced through specific reactions, such as oxidation, reduction, and hydrazinolysis.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydroxyquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinoline derivatives are often used as catalysts in various organic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology
Antimicrobial Agents: Quinoline derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Some quinoline derivatives have been studied for their anticancer properties.
Antimalarial Drugs: Quinoline-based compounds are well-known for their antimalarial activity.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxyquinoline: Known for its antimicrobial properties.
2-oxoquinoline: Studied for its anticancer activity.
Carbohydrazide derivatives: Used in various industrial applications.
Uniqueness
4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C16H19N3O3 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
4-hydroxy-2-oxo-N-(propan-2-ylideneamino)-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-4-9-19-12-8-6-5-7-11(12)14(20)13(16(19)22)15(21)18-17-10(2)3/h5-8,20H,4,9H2,1-3H3,(H,18,21) |
Clé InChI |
SSVWBXXJDILBNY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)

![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)

![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)




